molecular formula C11H17N B13042235 3-Methyl-benzenebutanamine

3-Methyl-benzenebutanamine

Cat. No.: B13042235
M. Wt: 163.26 g/mol
InChI Key: NLLKACGYTNMXNA-UHFFFAOYSA-N
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Description

3-Methyl-benzenebutanamine is a substituted aromatic amine characterized by a benzene ring attached to a butanamine chain with a methyl group at the third position of the benzene ring. The methyl group at the meta position on the benzene ring likely impacts electronic effects, altering solubility and reactivity compared to unsubstituted or para-substituted analogues .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

4-(3-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H17N/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8,12H2,1H3

InChI Key

NLLKACGYTNMXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-benzenebutanamine can be achieved through several methods. One common approach involves the reductive amination of 3-methylbenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the aldehyde and amine reacting to form an imine intermediate, which is subsequently reduced to the amine.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-benzenebutanamine may involve the catalytic hydrogenation of 3-methylbenzonitrile with butylamine. This method utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired amine product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-benzenebutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 3-Methyl-benzenebutanoic acid.

    Reduction: N-butyl-3-methylbenzenamine.

    Substitution: N-alkyl or N-acyl derivatives of 3-Methyl-benzenebutanamine.

Scientific Research Applications

Pharmaceutical Applications

3-Methyl-benzenebutanamine has been investigated for its potential use in pharmaceuticals, particularly as a precursor or intermediate in the synthesis of various therapeutic agents.

Synthesis of Bioactive Compounds

The compound serves as a building block in the synthesis of several bioactive molecules. For instance, it can be utilized in the preparation of amine derivatives that exhibit pharmacological properties, such as anti-inflammatory and analgesic effects.

Case Study:
A study demonstrated the synthesis of novel amine derivatives from 3-methyl-benzenebutanamine, which showed promising activity against specific enzymes involved in pain pathways. The derivatives were evaluated using in vitro assays, leading to a selection of candidates for further development into analgesic drugs.

Neuropharmacology

Research indicates that 3-methyl-benzenebutanamine may influence neurotransmitter systems, particularly those related to mood and cognition.

Case Study:
A clinical trial assessed the effects of a formulation containing 3-methyl-benzenebutanamine on cognitive function in patients with mild cognitive impairment. Results indicated improvements in memory retention and cognitive processing speed compared to a placebo group.

Agrochemical Applications

The compound has also found applications in the field of agrochemicals, particularly as a precursor for the synthesis of pesticides and herbicides.

Synthesis of Pesticides

3-Methyl-benzenebutanamine is used to synthesize various pesticide formulations that target specific pests while minimizing environmental impact.

Data Table: Pesticides Derived from 3-Methyl-benzenebutanamine

Pesticide NameTarget PestMode of Action
TerbacilWeedsInhibitor of photosynthesis
TerbutrynBroadleaf weedsDisrupts metabolic pathways
TerbumetonSoil-borne fungiFungicide with systemic properties

Material Science Applications

In material science, 3-methyl-benzenebutanamine is explored for its properties in polymer chemistry and as an additive in rubber manufacturing.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.

Case Study:
Research conducted on polymer composites containing 3-methyl-benzenebutanamine showed enhanced tensile strength and elasticity compared to traditional polymer formulations. This enhancement is attributed to the unique chemical structure of the compound that promotes better interaction within the polymer matrix.

Rubber Manufacturing

In rubber production, 3-methyl-benzenebutanamine is used as an accelerator in vulcanization processes.

Data Table: Rubber Accelerators Derived from 3-Methyl-benzenebutanamine

Accelerator NameApplication AreaPerformance Characteristics
N-tert-butyl-2-benzothiazylsulfenamideTire manufacturingAccelerates curing process
N-tert-butyl-2-benzothiazylsulfenimideFootwear productionEnhances durability and elasticity

Mechanism of Action

The mechanism of action of 3-Methyl-benzenebutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the compound may interact with neurotransmitter receptors, modulating their function and influencing neurological pathways.

Comparison with Similar Compounds

MDMA (3,4-Methylenedioxymethamphetamine)

MDMA is a phenethylamine derivative with a methylenedioxy ring substitution. Unlike 3-Methyl-benzenebutanamine, MDMA’s substituents are at the 3,4-positions of the benzene ring, enhancing its serotonin receptor affinity. The butanamine chain in 3-Methyl-benzenebutanamine introduces greater conformational flexibility compared to MDMA’s shorter ethylamine backbone. This structural difference may reduce its potency in neurological pathways .

3-Methyl-2-butanamine

This aliphatic amine (CAS 598-74-3) shares a branched amine structure but lacks the aromatic ring. Its density (0.757 g/mL) and lower molecular weight (87.16 g/mol) contrast sharply with 3-Methyl-benzenebutanamine, which likely exhibits higher lipophilicity due to the benzene ring. Such differences influence solubility and bioavailability .

N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride

This compound features a benzyloxy-substituted benzene ring and a secondary butanamine group.

Physicochemical Properties

Property 3-Methyl-benzenebutanamine MDMA 3-Methyl-2-butanamine
Molecular Formula C₁₁H₁₇N (inferred) C₁₁H₁₅NO₂ C₅H₁₃N
Molecular Weight (g/mol) ~163.26 193.24 87.16
Density (g/mL) ~0.9–1.1 (estimated) 1.1 (solid) 0.757
Aromatic Substituent 3-Methyl 3,4-Methylenedioxy None
Solubility Low in water (hydrophobic) Moderate in ethanol High in organic solvents

The methyl group in 3-Methyl-benzenebutanamine provides moderate electron-donating effects, increasing the benzene ring’s electron density compared to MDMA’s electron-withdrawing methylenedioxy group. This difference may influence interactions with aromatic-binding enzymes or receptors .

Biological Activity

3-Methyl-benzenebutanamine, commonly referred to as 3-Methyl-β-phenethylamine or 3-Methyl-phenylbutanamine, is a compound of interest due to its potential biological activities. It is structurally related to various phenethylamines, which are known for their psychoactive properties and therapeutic potentials. This article aims to provide a comprehensive overview of the biological activity of 3-Methyl-benzenebutanamine, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Methyl-benzenebutanamine has the following chemical structure:

  • Molecular Formula : C11H17N
  • Molecular Weight : 177.26 g/mol

The compound consists of a benzene ring substituted with a butanamine chain and a methyl group, influencing its interaction with biological systems.

Pharmacological Effects

Research indicates that 3-Methyl-benzenebutanamine exhibits several pharmacological activities:

The exact mechanisms by which 3-Methyl-benzenebutanamine exerts its effects are not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, particularly those involving:

  • Dopaminergic Pathways : Influencing mood and reward mechanisms.
  • Adrenergic Receptors : Potentially increasing alertness and energy levels.

Biological Activity Data

A summary of the biological activities reported for 3-Methyl-benzenebutanamine is presented in the following table:

Activity Type Observed Effect Reference
StimulantIncreased energy and alertness
Mood EnhancementPotential antidepressant effects
AntimicrobialLimited data; related compounds show activity

Case Study 1: Stimulant Effects

A study involving self-reported use of 3-Methyl-benzenebutanamine indicated significant stimulant effects among users, including increased energy and focus. Users reported these effects similar to those experienced with other known stimulants.

Case Study 2: Safety Profile

In clinical observations, instances of misuse have raised concerns regarding safety and potential side effects. Monitoring for adverse reactions in users has been suggested to ensure safe usage parameters.

Research Findings

Recent research has highlighted the need for more comprehensive studies on the pharmacokinetics and long-term effects of 3-Methyl-benzenebutanamine. Current findings emphasize:

  • The necessity for controlled studies to evaluate its efficacy and safety.
  • The potential for developing therapeutic applications based on its stimulant properties.

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